4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one
Description
This compound is a heterocyclic organic molecule featuring a benzimidazole core substituted with a 4-chlorophenylmethyl group at the 1-position and a pyrrolidin-2-one ring linked to a 2,5-dimethoxyphenyl group. The benzimidazole moiety is known for its pharmacological relevance, particularly in targeting enzymes and receptors due to its planar aromatic structure and hydrogen-bonding capabilities .
Properties
IUPAC Name |
4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3/c1-32-20-11-12-24(33-2)23(14-20)29-16-18(13-25(29)31)26-28-21-5-3-4-6-22(21)30(26)15-17-7-9-19(27)10-8-17/h3-12,14,18H,13,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSPMHSDNOYJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride. The final step involves the formation of the pyrrolidinone ring, which can be achieved through a cyclization reaction with 2,5-dimethoxyphenyl acetic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidinone moieties.
Reduction: Reduction reactions can target the nitro groups if present or the benzimidazole ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
The compound 4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one is a complex organic molecule that has drawn attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications in medicinal chemistry, pharmacology, and material science, supported by relevant data tables and case studies.
Molecular Formula
- C : 24
- H : 22
- Cl : 1
- N : 3
- O : 1
Structural Representation
The compound features a pyrrolidinone core linked to a benzodiazole moiety and a dimethoxyphenyl group, which contributes to its diverse interactions with biological targets.
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in the development of new pharmaceuticals.
Anticancer Activity
Research has indicated that compounds with similar structures can inhibit cancer cell proliferation. For instance, studies focusing on benzodiazole derivatives have shown promising results against various cancer types by inducing apoptosis in tumor cells.
Neurological Disorders
The compound's interaction with neurotransmitter systems makes it a candidate for treating neurological disorders.
Cognitive Enhancement
Preliminary studies suggest that pyrrolidinone derivatives can enhance cognitive functions by modulating cholinergic activity in the brain.
| Study | Findings |
|---|---|
| Investigation into similar compounds revealed increased acetylcholine levels in animal models, indicating potential for treating Alzheimer's disease. |
Antimicrobial Properties
The presence of the chlorophenyl group may enhance antimicrobial activity, making this compound a candidate for developing new antibiotics.
In Vitro Studies
Research has shown that related compounds exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria.
| Study | Findings |
|---|---|
| Testing of similar benzodiazole derivatives revealed effective inhibition of bacterial growth, highlighting their potential as antimicrobial agents. |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the efficacy of related benzodiazole derivatives against prostate cancer cells. The results indicated that these compounds could induce cell cycle arrest and apoptosis through mitochondrial pathways, providing a basis for further exploration of the target compound's anticancer properties.
Case Study 2: Neuroprotective Effects
In another study focused on neuroprotection, researchers evaluated the effects of pyrrolidinone derivatives on neurodegenerative models. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells, supporting their potential use in treating conditions like Parkinson's disease.
Mechanism of Action
The mechanism of action of 4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The chlorobenzyl group may enhance binding affinity through hydrophobic interactions, while the dimethoxyphenyl pyrrolidinone moiety can interact with other molecular pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues and Their Properties:
Key Comparisons:
Pyrazoline derivatives (e.g., ) exhibit notable antitumor activity, suggesting that the target compound’s pyrrolidin-2-one ring could mimic this functionality if optimized.
Substituent Effects :
- The 4-chlorophenyl group is a common feature in antimicrobial and antitumor agents (e.g., ). Its presence in the target compound aligns with trends in bioactive molecule design.
- The 2,5-dimethoxyphenyl group differs from the hydroxy-methoxyphenyl substituent in , which may reduce polarity and alter metabolic stability.
Biological Activity :
- Pyrazol-3-one derivatives () show antimicrobial activity, but the target compound’s benzimidazole core could broaden its spectrum or potency.
- Chlorophenyl-substituted pyrazolines () demonstrate antioxidant and antitumor effects, implying that the target compound’s hybrid structure might combine multiple activities.
Biological Activity
The compound 4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 367.86 g/mol. The structure features a benzodiazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H22ClN3O2 |
| Molecular Weight | 367.86 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Anticancer Properties
Research indicates that compounds containing benzodiazole derivatives exhibit significant anticancer potential. A study highlighted that similar benzodiazole compounds inhibited cancer cell migration by affecting the DNAJA1 pathway and mutant p53 conformations, suggesting a mechanism for tumor suppression through modulation of cellular pathways .
Neuroprotective Effects
The neuroprotective properties of related compounds have been explored in the context of neurodegenerative diseases. For instance, compounds with similar structures have shown efficacy in reducing neuroinflammation and protecting dopaminergic neurons in models of Parkinson's disease . The inhibition of pro-inflammatory cytokines and the activation of protective signaling pathways (e.g., NF-κB) were noted as critical mechanisms.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of benzodiazole derivatives. Compounds with similar functionalities have demonstrated moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves enzyme inhibition, which disrupts bacterial metabolism .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Studies on structurally related compounds indicate that they can inhibit acetylcholinesterase (AChE) and urease, which are crucial targets for treating conditions like Alzheimer's disease and urinary tract infections .
Study 1: Anticancer Mechanisms
In a study examining the effects of benzodiazole derivatives on cancer cells, it was found that these compounds significantly inhibited cell proliferation and induced apoptosis in various cancer cell lines. The study utilized flow cytometry to assess cell cycle arrest and apoptosis markers, demonstrating the potential for therapeutic applications in oncology.
Study 2: Neuroprotection in Animal Models
A preclinical study investigated the neuroprotective effects of a benzodiazole derivative in a mouse model of Parkinson's disease. Results showed that treatment with the compound led to reduced microglial activation and improved behavioral outcomes, highlighting its potential for clinical application in neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
